molecular formula C21H23N5O2 B2566316 N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1005997-53-4

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide

Cat. No.: B2566316
CAS No.: 1005997-53-4
M. Wt: 377.448
InChI Key: QTDPLLVDIGFLAF-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide is a synthetic chemical compound with the molecular formula C₂₅H₂₈N₄O₄S . This molecule is built on a complex architecture featuring a 4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-4-one core, a scaffold known to be of significant interest in medicinal chemistry for its potential role as a kinase inhibitor motif . The structure is further elaborated with a 3-methyl-1H-pyrazole moiety directly linked to the pyrimidine ring, creating a fused heterocyclic system that may influence target binding affinity and selectivity. The presence of a 2-phenylbutanamide side chain extends the molecular framework, potentially contributing to the compound's overall pharmacophore profile by modulating lipophilicity and steric interactions. Compounds incorporating similar pyrazole and pyrimidine derivatives have been investigated in pharmaceutical research for a range of therapeutic areas, including the treatment of cancer and chronic diseases . As a research chemical, this product is offered For Research Use Only (RUO). It is strictly not intended for use in humans, nor for diagnostic, therapeutic, or any other veterinary applications.

Properties

IUPAC Name

N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-3-15(14-8-5-4-6-9-14)19(27)23-18-12-13(2)25-26(18)21-22-17-11-7-10-16(17)20(28)24-21/h4-6,8-9,12,15H,3,7,10-11H2,1-2H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDPLLVDIGFLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Its unique structure suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • Pyrazole ring
  • Tetrahydro-cyclopentapyrimidine moiety
  • Phenylbutanamide side chain

These structural components contribute to its reactivity and interaction with biological targets. The presence of nitrogen atoms in the pyrazole ring enhances its ability to act as a nucleophile, allowing it to participate in various chemical reactions that may lead to biological activity.

Biological Activities

Research indicates that compounds with similar structures exhibit a wide range of biological activities:

  • Anticancer Activity
    • This compound has shown promising anticancer properties. Studies suggest that it can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in tumor progression. For instance, pyrazole derivatives have demonstrated effective inhibition of enzymes linked to cancer cell proliferation .
  • Anti-inflammatory Effects
    • Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies have shown that similar compounds can stabilize red blood cell membranes, indicating potential anti-inflammatory effects .
  • Antimicrobial Activity
    • The structural characteristics of this compound may also contribute to antimicrobial effects. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains and fungi, making them candidates for further investigation in antimicrobial therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible non-competitive inhibitor of various enzymes involved in metabolic pathways related to cancer and inflammation.
    Enzyme TargetMode of ActionReference
    Cyclooxygenase (COX)Inhibition of prostaglandin synthesis
    Monoamine oxidase (MAO)Non-selective inhibition

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives similar to N-(3-methyl...):

  • Study on Anticancer Properties :
    • A series of pyrazole analogs were synthesized and tested for their anticancer effects on MCF-7 breast cancer cells. The most potent analog exhibited an IC50 value comparable to established chemotherapeutics .
  • Anti-inflammatory Evaluation :
    • In vivo studies demonstrated that specific pyrazole derivatives significantly reduced inflammation in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .

Scientific Research Applications

The compound features a complex structure that includes a pyrazole moiety and a cyclopentapyrimidine core, which are known for their biological activity. The presence of these functional groups contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide. For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Antiviral Potential

The compound's structural analogs have been investigated for their ability to inhibit viral replication. Research focusing on influenza viruses indicates that modifications in the structure can enhance binding affinity to viral polymerase components, potentially leading to effective antiviral agents .

Anti-cancer Properties

Compounds containing the pyrazole and cyclopentapyrimidine frameworks have been explored for their anti-cancer activities. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives based on the pyrazole structure and evaluated their antimicrobial activities. The results indicated that certain modifications led to enhanced activity against both gram-positive and gram-negative bacteria. The disc diffusion method was employed to assess efficacy, revealing promising candidates for further development .

Study 2: Antiviral Activity Against Influenza

In another comprehensive investigation, researchers modified the compound's structure to target the PA-PB1 interface of influenza A virus polymerase. The synthesized derivatives demonstrated significant inhibition of viral replication in vitro, suggesting a viable pathway for developing new antiviral therapies .

Comparison with Similar Compounds

Target Compound

  • Core: Cyclopenta[d]pyrimidinone (4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine) fused to a pyrazole ring.
  • Key Features: A bicyclic system with a pyrimidinone ring, providing a planar, electron-deficient region. Pyrazole nitrogen atoms capable of hydrogen bonding.

Compound 2d (Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate)

  • Core : Tetrahydroimidazo[1,2-a]pyridine.
  • Key Features: A tricyclic system with a central imidazole ring fused to pyridine. Electron-withdrawing substituents (cyano, nitro) enhance electrophilicity .

Compound 1l (Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate)

  • Core : Similar to 2d but with a phenethyl substituent instead of benzyl.
  • Key Features: Increased hydrophobicity due to the phenethyl group. Nitrophenyl and cyano groups create a polarized electronic environment .

Pharmacopeial Compounds (m, n, o)

  • Core : Tetrahydropyrimidin-1(2H)-yl.
  • Key Features: Flexible tetrahydropyrimidine ring with stereochemical diversity.

Structural Comparison Table

Feature Target Compound Compound 2d Compound 1l Pharmacopeial Compounds (m, n, o)
Core Heterocycle Cyclopenta[d]pyrimidinone Tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine Tetrahydropyrimidin-1(2H)-yl
Substituents Phenylbutanamide Benzyl, nitro, cyano, esters Phenethyl, nitro, cyano, esters Acetamido, hydroxy, diphenyl
Hydrogen-Bonding Sites Pyrimidinone O, pyrazole N Imidazole N, carbonyl O Imidazole N, carbonyl O Hydroxy, amide O/N
Hydrophobicity Moderate (phenyl group) High (benzyl, nitro) High (phenethyl, nitro) Moderate (diphenyl)

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Melting Points: Compound 2d: 215–217°C; Compound 1l: 243–245°C. The higher melting point of 1l may reflect increased molecular symmetry from the phenethyl group . The target compound’s melting point is likely intermediate due to its mixed polar/nonpolar substituents.
  • Synthetic Yields: 2d (55%) and 1l (51%) suggest moderate efficiency in one-pot syntheses. The target compound’s yield would depend on the complexity of pyrazole-pyrimidinone fusion .

Spectroscopic Signatures

  • NMR: The target compound’s ¹H NMR would show pyrazole protons (δ 6.5–7.5 ppm), cyclopenta[d]pyrimidinone CH2 (δ 2.5–3.5 ppm), and phenyl resonances (δ 7.0–7.5 ppm). In contrast, 2d and 1l exhibit imidazo[1,2-a]pyridine CH2 (δ 3.0–4.0 ppm) and nitro/cyano-related deshielding .
  • IR: Strong carbonyl stretches (~1700 cm⁻¹) for pyrimidinone (target) and ester (2d/1l). Nitro groups in 2d/1l would show peaks near 1520–1350 cm⁻¹ .

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